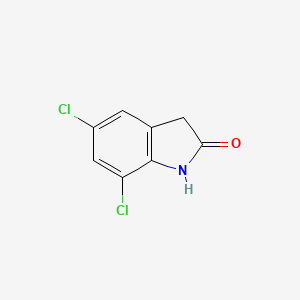

5,7-Dichloroindolin-2-one

Description

General Overview of Indolin-2-one Core Significance in Chemical Biology and Medicinal Chemistry

The indolin-2-one framework, also known as oxindole (B195798), is a bicyclic heterocyclic compound that holds a distinguished position in the fields of chemical biology and medicinal chemistry. ekb.egbohrium.com It is widely recognized as a "privileged scaffold," a molecular structure that can bind to a variety of biological targets with high affinity, making it a valuable starting point for drug discovery. bohrium.comresearchgate.netmdpi.comacs.org The versatility of the indolin-2-one core allows for chemical modifications at several positions, enabling the synthesis of large libraries of derivatives with diverse pharmacological activities. ekb.eg

The significance of this scaffold is underscored by its presence in numerous natural products, synthetic pharmaceuticals, and agrochemicals. acs.orgrsc.orgnih.gov In medicinal chemistry, indolin-2-one derivatives have been extensively investigated and developed as potent agents for a wide array of therapeutic applications. solubilityofthings.com A primary area of focus has been in oncology, where the indolin-2-one core forms the basis of several multi-kinase inhibitors. ekb.egscirp.org These compounds function by targeting receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and c-Kit, which are crucial for tumor angiogenesis and cell proliferation. ekb.egscirp.orgnih.govacs.org Sunitinib, a prominent anticancer drug, is a well-known example of a kinase inhibitor built upon the indolin-2-one scaffold. ekb.egresearchgate.netscirp.org

Beyond cancer, the biological activities of indolin-2-one derivatives are extensive, as detailed in the table below.

| Biological Activity | Therapeutic Area | References |

| Anti-inflammatory | Inflammation | mdpi.comresearchgate.net |

| Anticancer / Antitumor | Oncology | researchgate.netrsc.orgnih.govscirp.orgnih.gov |

| Antimicrobial | Infectious Diseases | researchgate.netrsc.orgresearchgate.net |

| Antiviral | Infectious Diseases | researchgate.net |

| Kinase Inhibition | Oncology, various | researchgate.netscirp.orgacs.org |

| Antioxidant | Various | researchgate.netresearchgate.net |

| Anticonvulsant | Neurology | researchgate.net |

The broad spectrum of biological activities makes the indolin-2-one scaffold a cornerstone in the development of novel therapeutic agents. researchgate.netresearchgate.net Researchers continue to explore its potential by synthesizing new analogues to target a range of diseases. mdpi.comresearchgate.net

Contextualization of Halogenated Indolin-2-ones within the Indolin-2-one Class

Halogenation is a widely employed strategy in medicinal chemistry to enhance the therapeutic properties of lead compounds. researchgate.netnih.govnih.gov The introduction of halogen atoms—such as fluorine, chlorine, bromine, or iodine—onto a molecular scaffold can profoundly influence its physicochemical and biological characteristics. nih.govacs.org These modifications can affect a compound's lipophilicity, metabolic stability, membrane permeability, and binding affinity to its biological target. nih.govresearchgate.netnih.gov

Within the indolin-2-one class, halogenation has proven to be a critical tool for optimizing drug candidates. nih.gov The position and nature of the halogen substituent can fine-tune the molecule's activity and selectivity. For instance, the presence of a chlorine atom on the pyrrole (B145914) ring of certain 3-substituted-indolin-2-ones was found to be crucial for reducing cardiotoxicity while maintaining good antitumor activities. nih.gov Similarly, substituting the indolin-2-one ring with halogens can significantly impact kinase inhibitory potency. cancertreatmentjournal.com Studies have shown that introducing a chlorine atom at the C5 position can lead to a significant increase in the inhibitory potency against enzymes like Tryptophan 2,3-dioxygenase (TDO). tandfonline.com

The effects of halogenation are often attributed to several factors:

Electronic Effects : Halogens are electron-withdrawing, which can alter the electron distribution of the aromatic ring system and influence interactions with the target protein.

Steric Effects : The size of the halogen atom can affect the compound's conformation and how it fits into a binding pocket. nih.gov

Lipophilicity : Halogenation generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.govresearchgate.net

Halogen Bonding : Chlorine, bromine, and iodine atoms can act as Lewis acids and form specific, non-covalent interactions known as halogen bonds with Lewis basic sites (like carbonyl oxygens) in a protein's binding pocket. acs.orgacs.org This interaction can enhance binding affinity and selectivity. acs.org

The strategic placement of chlorine atoms, as seen in compounds like 4,7-dichloroindolin-2-one (B3349800) and 5,7-dichloroindolin-2-one, is a key area of research for creating more potent and selective bioactive molecules. tandfonline.comnih.gov

Research Trajectories for this compound as a Specific Halogenated Indolin-2-one Analogue

This compound is a specific halogenated analogue that serves primarily as a versatile chemical intermediate in the synthesis of more complex, biologically active molecules. Its research trajectory is closely linked to its precursor, 5,7-Dichloroisatin (B1293616) (5,7-dichloroindoline-2,3-dione), which is often the starting material for its synthesis and for the creation of various derivatives. nih.govfluorochem.co.uk

Chemical Properties:

| Property | Value | Source |

| IUPAC Name | 5,7-dichloro-1,3-dihydroindol-2-one | nih.gov |

| Molecular Formula | C₈H₅Cl₂NO | nih.gov |

| Molecular Weight | 202.04 g/mol | nih.gov |

| CAS Number | 6374-91-0 | nih.gov |

Synthesis and Chemical Applications:

The synthesis of this compound and its derivatives is a subject of chemical research. For instance, its hydrazone derivative, 5,7-dichloro-3-hydrazono-1,3-dihydro-indol-2-one, is synthesized from this compound and serves as a valuable reagent in organic synthesis. The compound itself can be prepared from related dichlorinated precursors. chemicalbook.com Research has focused on developing efficient synthetic methodologies, such as the acidolysis of 3-phosphate precursors to create 3-monohalooxindoles, which could be applied to chlorinated variants. beilstein-journals.org

Biological and Medicinal Research:

While much of the research utilizes this compound as a building block, the scaffold itself has been investigated for its biological potential.

Enzyme Inhibition: The this compound moiety is a key component of molecules designed as enzyme inhibitors. In a study on Tryptophan 2,3-dioxygenase (TDO) inhibitors, the presence of two chlorine atoms at the 5- and 7-positions of the benzene (B151609) ring was identified as important for increasing the inhibition potency. tandfonline.com However, molecular docking studies indicated that the specific orientation of the this compound moiety could also lead to steric clashes with active site residues, highlighting the complexity of its interaction. tandfonline.com

Anticancer Research: Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. For example, (3Z)-3-[(4-amino-5-methyl-1,2,4-triazol-3-yl)hydrazono]-5,7-dichloro-indolin-2-one (NSC 635417) has been identified as a potential anticancer compound, with its structure based on the 5,7-dichloroindole-2,3-dione backbone. ontosight.ai

Disruptors of Protein-Protein Interactions: In the context of Ewing's Sarcoma, derivatives of 4,7-dichloroindolin-2-one have been studied as disruptors of the EWS-FLI1 protein interaction. nih.gov While this study focused on the 4,7-dichloro isomer, it points to the potential of dichlorinated indolinones in targeting specific oncogenic pathways, a research avenue that could extend to 5,7-dichloro analogues.

The primary research trajectory for this compound is its use as a foundational scaffold for creating novel compounds, particularly in the fields of enzyme inhibition and anticancer drug discovery, where the dichlorination pattern is explored to enhance biological activity. tandfonline.comontosight.ai

Structure

2D Structure

Propriétés

IUPAC Name |

5,7-dichloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOBEURGNANUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Cl)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278079 | |

| Record name | 5,7-Dichloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25576-67-4 | |

| Record name | 5,7-Dichloro-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25576-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dichloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 5,7 Dichloroindolin 2 One and Its Functionalized Analogues

Strategic Approaches for Constructing the Dichloroindolin-2-one Core

The construction of the 5,7-dichloroindolin-2-one core can be broadly categorized into two main approaches: building the heterocyclic ring from a pre-halogenated acyclic or aromatic precursor, or by direct halogenation of a pre-formed indolin-2-one ring system.

Precursor Synthesis and Derivatization (e.g., dihalogenated isatins)

A predominant and highly effective strategy for synthesizing this compound involves the preparation and subsequent reduction of a dihalogenated isatin (B1672199) (1H-indole-2,3-dione) precursor. 5,7-Dichloroisatin (B1293616) is the direct precursor for the target compound.

The synthesis of substituted isatins often employs the Sandmeyer methodology. acs.org This process typically begins with a suitably substituted aniline (B41778). For 5,7-dichloroisatin, the synthesis commences with 3,5-dichloroaniline. The general procedure involves reacting the aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. acs.org This intermediate is then cyclized under strong acidic conditions, typically using concentrated sulfuric acid, to yield the desired isatin. acs.org Temperature control is crucial during the cyclization step to ensure good yields. acs.org

| Step | Reactants | Key Conditions | Product |

| 1 | 3,5-Dichloroaniline, Chloral hydrate, Hydroxylamine hydrochloride | Aqueous sodium sulfate | 2-Isonitroso-N-(3,5-dichlorophenyl)acetamide |

| 2 | 2-Isonitroso-N-(3,5-dichlorophenyl)acetamide | Concentrated H₂SO₄, Heat | 5,7-Dichloroisatin |

Once the 5,7-dichloroisatin is obtained, it can be selectively reduced to this compound. This reduction targets the C3-carbonyl group of the isatin while leaving the C2-carbonyl (amide) intact. A common method to achieve this is the Wolff-Kishner reduction or its variants, using hydrazine (B178648) hydrate. The reaction of 5,7-dichloroisatin with hydrazine hydrate yields the corresponding 5,7-dichloro-3-hydrazono-1,3-dihydro-indol-2-one. Subsequent steps can convert this intermediate to the final product.

Direct Halogenation Methods for Indolin-2-ones (e.g., chlorination strategies)

The direct chlorination of the indolin-2-one core presents a more atom-economical but challenging alternative. The primary difficulty lies in controlling the regioselectivity of the electrophilic substitution on the benzene (B151609) ring of the indolinone scaffold. The inherent directing effects of the amide group and the fused pyrrolidinone ring can lead to a mixture of chlorinated products.

An efficient chlorination of electron-rich arenes and indoles can be achieved using chlorine anion as the nucleophile, promoted by an ethyl phenyl sulfoxide/triflic anhydride (B1165640) system under metal-free conditions. researchgate.net While this provides a general framework for indole (B1671886) chlorination, achieving specific 5,7-disubstitution on an unsubstituted indolin-2-one requires careful optimization of directing groups and reaction conditions. Copper-mediated chlorination has also been reported, though often with regioselectivity at the C2 position when a directing pyrimidyl protecting group is used. rsc.org The synthesis of 4,7-dichloroindolin-2-one (B3349800) has been noted to involve the chlorination of indolin-2-one, suggesting the feasibility of such direct approaches, although specific conditions for the 5,7-dichloro isomer are less commonly detailed.

Annulation and Cyclization Reactions Leading to Indolin-2-one Frameworks

Annulation and cyclization reactions represent a powerful class of strategies for the de novo construction of the indolin-2-one skeleton from acyclic precursors. These methods build the core ring structure through intramolecular bond formation.

Acid-Promoted Annulations

Acid-catalyzed or promoted reactions are frequently used to trigger the cyclization cascade necessary to form the indolin-2-one ring. These reactions often proceed via an intramolecular Friedel-Crafts-type mechanism.

A concise synthesis of indolin-2-ones can be achieved through the direct acid-catalyzed intramolecular Friedel-Crafts alkylation of 3-chloro-N-(substituted)-2-oxo-N,3-diarylpropanamides. researchgate.net These precursors, readily available from aromatic aldehydes, cyclize upon treatment with a strong acid like trifluoroacetic acid to form the indolin-2-one core. researchgate.net

Another approach involves the phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione (B196179) to yield functionalized 4-hydroxyindolin-2-ones. acs.org This (3+2) annulation strategy uses the nitrogen atom from the nitro group to form the pyrrole (B145914) ring of the indolinone. acs.org Acetic acid has also been used to promote domino reactions of 3-hydroxy-3-(indol-3-yl)indolin-2-ones with mercapto-substituted β-enamino esters, leading to diverse polycyclic spirooxindoles. rsc.org

Reductive Cyclization Pathways

Reductive cyclization is a classic and highly effective method for synthesizing indolin-2-ones, particularly from ortho-nitro-substituted aromatic precursors. This strategy involves the reduction of a nitro group to an amine, which then undergoes a spontaneous or catalyzed intramolecular cyclization.

The reductive cyclization of 2-(2-nitroaryl)acetonitriles is a known pathway to indoles, which can be adapted for indolin-2-one synthesis. organic-chemistry.org Similarly, the reductive cyclizations of 3-substituted 2-(2-nitrophenyl)acrylonitriles have been studied to produce 2,3-disubstituted indoles. acs.org A more direct route involves the base-catalyzed reductive cyclization of two molecules of a 3-phenacylideneoxindole using tosylhydrazine as the reducing agent. beilstein-journals.org This reaction proceeds through the reduction of the exocyclic double bond of one molecule, which then acts as a Michael donor to a second molecule, initiating a cascade to form complex dispirocyclopentanebisoxindoles. beilstein-journals.org Iron-catalyzed reductive cyclization of o-nitrostyrenes using phenylsilane (B129415) as the reductant also provides an efficient route to the indoline (B122111) core. acs.org

| Precursor Type | Reducing Agent/System | Product Type |

| o-Nitrostyrenes | Phenylsilane / Iron Catalyst | Indolines |

| 2-(2-Nitroaryl)acetonitriles | Cobalt-Rhodium Nanoparticles | Indoles |

| 3-Phenacylideneoxindoles | Tosylhydrazine / Base | Dispirocyclopentanebisoxindoles |

| Alkynyl α-iminoesters | 1-Dodecanethiol / Organosuperbase | N-H Indoline derivatives |

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and functional group tolerance. The synthesis of the indolin-2-one framework has benefited significantly from catalytic advancements, including transition-metal catalysis and organocatalysis.

Palladium catalysis is widely employed for constructing the indoline skeleton. An efficient method involves the palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds of picolinamide (B142947) (PA)-protected β-arylethylamine substrates. researchgate.net Palladium catalysts have also been developed for various annulation reactions, such as the [4+3]-annulation of oxotryptamines with allyl dicarbonates to furnish spiro[azepane-4,3'-oxindoles]. bohrium.com

Copper-mediated reactions have been utilized for the regioselective C-2 chlorination of indoles using a directing group strategy. rsc.org While not directly applicable to C5/C7 chlorination, this highlights the potential of copper catalysis in C-H functionalization of the indole nucleus.

Organocatalysis provides a metal-free alternative for constructing these frameworks. N-Heterocyclic carbenes (NHCs) have been shown to catalyze the formal [3+3] annulation of alkynoic acid esters with indolin-3-ones, providing access to functionalized pyrano[3,2-b]indol-2-ones. rsc.org Furthermore, chiral organocatalysts based on quinine (B1679958) derivatives have been used in enantioselective annulation reactions involving 3-chlorooxindoles. buchler-gmbh.com

Metal-Catalyzed Cyclizations and Functionalizations (e.g., Palladium, Cobalt)

Transition metal catalysis provides powerful tools for the construction and functionalization of the indolin-2-one core. Palladium and cobalt, in particular, have been instrumental in developing efficient synthetic routes through cyclization and cross-coupling reactions.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net A notable application is the palladium-catalyzed amination reaction used to synthesize porphyrin-indolin-2-one conjugates. For instance, the coupling of 5,7-dibromo-1,3,3-trimethylindolin-2-one with 2-aminoporphyrin, catalyzed by a combination of palladium(II) acetate (B1210297) and the XPhos ligand, yields di-(2-aminoporphyrinyl)-substituted indolin-2-ones. researchgate.net This methodology highlights the utility of palladium catalysis in functionalizing di-halogenated indolin-2-one scaffolds. researchgate.net Furthermore, palladium catalysts are employed in intramolecular C-H functionalization processes to construct complex fused ring systems, such as (E)-3-(isobenzofuran-3(1H)-ylidene)indolin-2-ones from propiolamide (B17871) precursors. acs.org

Cobalt catalysis has emerged as a cost-effective and sustainable alternative for C-H activation and amidation reactions. researchgate.netbeilstein-journals.org Cobalt(III) catalysts can facilitate the synthesis of benzofused lactams, including indolin-2-ones, through C(sp²)-H amidation at room temperature. researchgate.net This approach offers an alternative to traditional cross-coupling methods like the Buchwald-Hartwig reaction. researchgate.net Additionally, cobalt-catalyzed hydroarylation of Michael acceptors with indolines has been achieved selectively at the C-7 position, utilizing a weakly coordinating amide group to direct the reaction. acs.org

| Catalyst System | Reactants | Product Type | Key Feature |

| Pd(OAc)₂ / XPhos | 5,7-Dibromo-1,3,3-trimethylindolin-2-one, 2-Aminoporphyrin | Porphyrin-indolin-2-one conjugate | Functionalization of a di-halogenated indolin-2-one. researchgate.net |

| Pd(OAc)₂ | 3-(2-(hydroxymethyl)aryl)-N-methyl-N-arylpropiolamides | (E)-3-(isobenzofuran-3(1H)-ylidene)indolin-2-ones | Intramolecular oxidative C-H functionalization. acs.org |

| Cp*Co(III) | Anilide derivatives | Benzofused lactams (Indolin-2-ones) | C(sp²)-H amidation at room temperature. researchgate.net |

| Co(III) / Zn(OTf)₂ | Indolines, Michael acceptors | C-7 functionalized indolines | Selective hydroarylation at the C-7 position. acs.org |

C-H Activation Methodologies for Indolin-2-one Derivatization

Direct C-H activation is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials, offering a streamlined path to complex molecules. chim.it This approach allows for the selective functionalization of specific C-H bonds within the indolin-2-one framework.

The indolin-2-one scaffold possesses several C-H bonds with different reactivities. chim.it The C-H bonds of the pyrrole core (C-3) are generally more reactive, while those of the benzene ring (C-4 to C-7) are less reactive, making selective functionalization a challenge. chim.it Methodologies often rely on directing groups to steer the metal catalyst to a specific C-H bond. researchgate.netrsc.org For example, a pyrimidine (B1678525) ring attached to the indoline nitrogen can direct a Rh(III) catalyst to achieve C-7 allylation. mdpi.com

Palladium-catalyzed oxidative Heck reactions have been used to construct carbazole (B46965) rings through the intramolecular cyclization of 3-(3'-alkenyl)-indoles, demonstrating C-H activation on the indole core. nih.gov Cobalt-catalyzed C(sp²)-H amidation represents another powerful method for creating N-heterocyclic platforms prevalent in medicinal chemistry. researchgate.net A simple and effective method for creating 3-substituted-3-hydroxyoxindoles involves a metal-free, base-mediated oxidative annulation of aniline derivatives, using oxygen as the oxidant. researchgate.net

| Method | Catalyst/Reagent | Position Functionalized | Key Feature |

| Directed C-H Allylation | Rh(III) | C-7 | A pyrimidine directing group enables selective functionalization of the benzene ring. mdpi.com |

| Oxidative Annulation | Base-mediated (Metal-free) | C-3 | A one-pot protocol using oxygen as the oxidant to form 3-substituted-3-hydroxyoxindoles. researchgate.net |

| C-H Heteroarylation/Hydroxylation | K₂S₂O₈ | C-3 | Direct oxidative coupling of the C(sp³)-H bond of oxindoles with quinoxalin-2(1H)-ones. bohrium.com |

| C-H Amidation | Co(III) | C(sp²) | Directed C-H amidation provides an alternative to traditional cross-coupling strategies. researchgate.net |

Multi-Component Reaction Design for Diverse Indolin-2-one Derivatives

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates structural features from each starting material. tcichemicals.comfrontiersin.org This strategy is exceptionally valuable for generating molecular diversity and accessing complex scaffolds, such as spirooxindoles, from simple precursors. uevora.pt

Isatins are versatile building blocks in MCRs for synthesizing a wide array of 3,3-disubstituted indolin-2-one derivatives. bohrium.com For example, a three-component reaction of isatins, an amine, and a dipolarophile can generate complex spiro[indoline-3,2'-pyrrolidin]-2-one structures through a 1,3-dipolar cycloaddition of an in situ-generated azomethine ylide. uevora.pt Similarly, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can initiate an MCR strategy for constructing 3-functionalized indolin-2-ones. acs.org

The design of MCRs allows for the creation of extensive libraries of compounds for various applications. One-pot, four-component reactions can yield highly functionalized 1-benzamidospiro[indoline-3,4'-pyridines]. beilstein-journals.org These reactions showcase the power of MCRs to rapidly build molecular complexity in a single, efficient operation. tcichemicals.comorganic-chemistry.org

| MCR Type | Key Reactants | Product Scaffold | Catalyst/Conditions |

| 1,3-Dipolar Cycloaddition | Isatin, Benzylamine, Chalcone | Spiro[indoline-3,2'-pyrrolidin]-2-one | Regio- and stereoselective 3-MCR. uevora.pt |

| Ugi-type Reaction | α-Amino acid, Oxo component, Isocyanide, Amine | Highly substituted polycyclic scaffolds | Stereoselective post-condensation. rug.nl |

| Copper-Catalyzed MCR | N-protected isatin, Azide, Alkyne | 3-Functionalized indolin-2-ones | Tunable strategy based on CuAAC. acs.org |

| Four-Component Reaction | Isatin, Malononitrile, Dimedone, Amine | Spiro[indoline-3,4'-pyridines] | One-pot synthesis of complex heterocycles. beilstein-journals.org |

Functionalization Strategies at Key Positions (e.g., C-3 and N-1 of indolin-2-one)

Targeted functionalization at specific positions of the indolin-2-one ring, particularly the C-3 and N-1 positions, is crucial for modulating the properties of the resulting molecules. nih.gov The C-3 position is often a site for introducing substituents that can significantly influence biological activity, while N-1 functionalization can alter physicochemical properties like solubility and membrane permeability.

The C-3 position, being a prochiral center, is a frequent target for derivatization. A variety of methods exist for creating C3-mono-functionalized oxindoles from N-unprotected 2-oxindole and chalcones. ebi.ac.uk The development of 3-substituted indolin-2-ones has been a focus area, with modifications at this position leading to compounds with specific inhibitory properties. nih.gov For example, introducing five-membered heteroaryl rings at C-3 can confer selectivity. nih.gov Indoline-2-thiones can also serve as binucleophilic synthons for [3+2]-annulation reactions to create functionalized thieno[2,3-b]indoles. acs.org

The N-1 position is also a key site for modification. Palladium-catalyzed asymmetric allenylic alkylation can be controlled to selectively functionalize either the N-1 or C-3 position of indoles by tuning the reaction conditions. bohrium.com Using cesium carbonate as a base at elevated temperatures directs the alkylation to the nitrogen atom, yielding N1-alkylated indoles. bohrium.com Another approach involves the isomerization of azomethine ylides, generated from isatin and indoline-2-carboxylic acid, to directly produce N-functionalized 3-(1H-indol-1-yl)indolin-2-one derivatives without the need for additional catalysts. bohrium.com

| Position | Reaction Type | Reagents | Product Feature |

| C-3 | Michael Addition | N-unprotected 2-oxindole, Chalcones | Regioselective C3-mono-functionalization. ebi.ac.uk |

| N-1 / C-3 | Pd-Catalyzed Allenylic Alkylation | Indole, Allenyl carbonate, P-chiral ligand | Regiodivergent functionalization controlled by reaction conditions. bohrium.com |

| N-1 | Isomerization of Azomethine Ylides | Isatin, Indoline-2-carboxylic acid | Direct synthesis of N-functionalized indoles. bohrium.com |

| C-3 | [3+2]-Annulation | Indoline-2-thione, Nitroalkene adducts | Synthesis of functionalized thieno[2,3-b]indoles. acs.org |

Stereoselective and Enantioselective Synthesis Methodologies for Chiral Indolin-2-one Analogues

The synthesis of chiral indolin-2-one analogues in an enantiomerically pure form is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective and enantioselective methods aim to control the three-dimensional arrangement of atoms during the formation of new stereocenters.

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis. For example, the organocatalytic Michael/aldol cascade reaction between 3-olefinic oxindoles and pentane-1,5-dial can produce spiro[cyclohexane-1,3′-indolin]-2′-ones with multiple contiguous stereocenters in high yields and excellent enantioselectivities (>99% ee). nih.gov Chiral phosphoric acids, derived from BINOL or SPINOL, are effective catalysts for the enantioselective (3+2) formal cycloaddition of enamides with quinone diimides to afford a variety of 2,3-disubstituted 2-aminoindolines with high enantioselectivity. acs.org

Metal-catalyzed asymmetric reactions are also widely employed. A dinuclear zinc-ProPhenol complex catalyzes an efficient [3+3] annulation of indoline-2-thiones and isatylidene malononitriles to provide chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives with up to 99% ee. mdpi.com Furthermore, an unprecedented palladium-catalyzed asymmetric allylic alkylation of 1-(indol-2-yl)cyclobutanols, followed by a stereospecific α-iminol rearrangement, provides access to enantioenriched 2-spirocyclic-indoline derivatives bearing two adjacent tetrasubstituted stereocenters. chinesechemsoc.org

| Method | Catalyst | Substrates | Product Type | Stereochemical Outcome |

| Michael/Aldol Cascade | (R)-Diphenylprolinol silyl (B83357) ether | 3-Olefinic oxindole (B195798), Pentane-1,5-dial | Spiro[cyclohexane-1,3′-indolin]-2′-one | >99% ee, multiple stereocenters. nih.gov |

| [3+3] Annulation | Dinuclear Zinc-ProPhenol complex | Indoline-2-thiones, Isatylidene malononitriles | Chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] | Up to 99% ee. mdpi.com |

| (3+2) Formal Cycloaddition | Chiral Phosphoric Acid | Enecarbamates, Quinone diimides | Chiral 2,3-disubstituted 2-aminoindolines | Up to 99% ee. acs.org |

| Allylic Alkylation / Rearrangement | Palladium / Chiral Ligand | 1-(Indol-2-yl)cyclobutanols, Allylic alcohols | 2-Spirocyclic-indolines | High diastereo- and enantioselectivity. chinesechemsoc.org |

Computational and Theoretical Chemistry Investigations of 5,7 Dichloroindolin 2 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful and reliable tool for determining a wide range of molecular properties. crimsonpublishers.comwikipedia.org It serves as a fundamental method to investigate the electronic structure and reactivity of molecules like 5,7-dichloroindolin-2-one. scispace.comrsc.org DFT calculations allow for the prediction of molecular behavior based on quantum mechanical principles, offering insights that complement experimental findings. mdpi.com These studies are crucial for understanding the relationship between a molecule's structure and its chemical reactivity. nih.govresearchgate.net

The initial step in most DFT studies involves the optimization of the molecule's geometry to find its most stable, lowest-energy structure. nih.govgithub.io For this compound, the geometry is largely defined by the planar nature of the indolin-2-one (oxindole) ring system. However, the presence of two chlorine atoms at positions 5 and 7 introduces significant steric hindrance, which can influence the preferred conformational states of the molecule and any flexible substituents.

Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies. nih.gov While the core bicyclic system of this compound is rigid, computational methods can predict subtle variations in planarity and the orientation of the N-H bond. Methods like the low-mode search (LMOD) have proven efficient for exploring the conformational space of complex cyclic and acyclic molecules. wustl.edu For related, more flexible derivatives, computational studies suggest that different conformers can exist, with their relative stability often dictated by intramolecular interactions, such as hydrogen bonding. ethz.ch The optimized geometry is critical as it forms the basis for all subsequent calculations of electronic properties and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap suggests the molecule is more polarizable and reactive, as it requires less energy for electronic excitation. crimsonpublishers.comresearchgate.net For instance, a related compound, 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione, was found to have a small energy gap of 3.5146 eV, classifying it as a "soft" and more polarizable molecule. crimsonpublishers.com DFT calculations are highly effective for modeling the HOMO-LUMO gap and predicting reactivity.

Table 1: Conceptual Frontier Orbital Properties of this compound

| Property | Description | Implication for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). A higher energy value corresponds to a stronger electron-donating capacity. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). A lower energy value corresponds to a stronger electron-accepting capacity. researchgate.net |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. researchgate.net |

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. rsc.orgresearchgate.net These global and local reactivity descriptors offer a detailed understanding of the stability and reactive nature of a molecule. dergipark.org.tr

Global reactivity descriptors apply to the molecule as a whole. They are typically calculated from the ionization potential (I) and electron affinity (A), which can be approximated using the energies of the HOMO and LUMO orbitals (I ≈ -E(HOMO), A ≈ -E(LUMO)). Key global descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is the negative of electronegativity. asrjetsjournal.org

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. crimsonpublishers.commdpi.com

Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons.

Nucleophilicity Index (N): Quantifies the electron-donating capability of a molecule. lmu.deluisrdomingo.com

Local reactivity descriptors, on the other hand, identify the most reactive sites within a molecule. The Fukui function (f(r)) is a prominent local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. d-nb.infonih.gov It helps to pinpoint the specific atoms that are most susceptible to nucleophilic attack (where an electron is added) or electrophilic attack (where an electron is removed). scielo.org.mx

Table 2: Global Reactivity Descriptors Calculated via DFT This table outlines the common global reactivity descriptors and the formulas used to calculate them.

| Descriptor | Formula (in terms of I and A) | Formula (in terms of HOMO and LUMO) | Chemical Significance |

| Ionization Potential (I) | I | -E(HOMO) | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A | -E(LUMO) | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | χ ≈ (-E(HOMO) - E(LUMO)) / 2 | The power of an atom or molecule to attract electrons. asrjetsjournal.org |

| Chemical Potential (μ) | μ = -(I + A) / 2 | μ ≈ (E(HOMO) + E(LUMO)) / 2 | The escaping tendency of electrons from a system. asrjetsjournal.org |

| Chemical Hardness (η) | η = (I - A) / 2 | η ≈ (-E(HOMO) + E(LUMO)) / 2 | Resistance to change in electron configuration. mdpi.com |

| Global Softness (S) | S = 1 / (I - A) | S ≈ 1 / (-E(HOMO) + E(LUMO)) | The reciprocal of hardness, a measure of polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | ω ≈ (E(HOMO) + E(LUMO))² / (4 * (-E(HOMO) + E(LUMO))) | A measure of the stabilization in energy after accepting electrons. researchgate.net |

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, known as tautomers, which differ in the position of a proton and the location of a double bond. unifr.ch this compound is a lactam and can theoretically undergo lactam-lactim tautomerism to form 5,7-dichloro-2-hydroxyindole.

Computational methods, particularly DFT, are invaluable for studying these equilibria. conicet.gov.ar By calculating the total energies of each tautomer, their relative stabilities can be determined. researchgate.net These calculations can be performed in the gas phase or by using solvent models to understand how polarity affects the equilibrium. For the related 2-hydroxypyridine/2-pyridone system, studies have shown that chlorine substitution can significantly influence the position of the tautomeric equilibrium. rsc.org Generally, for oxindole (B195798) systems, the lactam form is significantly more stable than the lactim tautomer. However, the electron-withdrawing nature of the chlorine atoms at positions 5 and 7 can influence the electron density distribution in the ring and thereby affect the relative stability of the tautomeric forms.

Table 3: Conceptual Analysis of Lactam-Lactim Tautomerism

| Tautomer | Structure | Relative Stability (General Trend) | Factors Influencing Stability |

| Lactam (amide) | This compound | Generally more stable | Aromaticity of the benzene (B151609) ring, stability of the amide group. |

| Lactim (iminol) | 5,7-Dichloro-2-hydroxyindole | Generally less stable | Potential for full aromaticity of the pyrrole (B145914) ring, but often at a higher energy cost. |

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in different chemical and biological environments. Computational analysis can elucidate the nature and strength of non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov Advanced techniques can decompose the total interaction energy into distinct components like electrostatics, exchange-repulsion, induction, and dispersion. eie.gr Such analyses have shown that for many molecular complexes, electrostatic interactions are the dominant binding force. rsc.org

The structure of this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This dual functionality allows the molecule to form strong intermolecular hydrogen bonds with itself and with other molecules, such as polar solvents. A common structural motif for oxindoles is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of N-H···O=C hydrogen bonds. These dimers can further assemble into more extensive one- or two-dimensional networks. Computational studies can model these hydrogen-bonded structures and calculate their binding energies, providing insight into the stability and organization of the compound in the solid state or in solution. conicet.gov.arimperial.ac.uk

Computational Analysis of Intermolecular Interactions

Halogen Bonding and Other Halogen-Mediated Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov In the case of this compound, the two chlorine atoms attached to the indole (B1671886) ring can participate in such interactions. The electron-withdrawing nature of the chlorine substituents at positions 5 and 7 creates a region of positive electrostatic potential, known as a σ-hole, on the halogen atoms, making them potential halogen bond donors.

Computational studies are essential to characterize these weak interactions. d-nb.info Density Functional Theory (DFT) calculations can be employed to model the geometry and energetics of halogen bonds between this compound and various Lewis bases (e.g., carbonyl oxygens, amino nitrogens in biological targets). The existence of these interactions has been verified in other systems through X-ray crystallography and has been shown to be an applicable tool in drug design. nih.gov The strength and directionality of these bonds are key factors that can influence the binding affinity of the molecule to its biological targets, thereby affecting its pharmacological profile. The positioning of chlorine substituents can significantly influence the compound's interaction with these targets.

| Geometric Preference | Halogen bonds are highly directional, with the C-Cl···Acceptor angle typically close to 180°. | Provides specificity in molecular recognition events. nih.gov |

π-Stacking Interactions

The core structure of this compound contains an aromatic benzene ring fused to a pyrrolinone ring, making it capable of engaging in π-stacking interactions. These non-covalent interactions are crucial in the organization of molecules in the solid state and in the binding of ligands to biological receptors. wpmucdn.com π-stacking can occur between the indole ring of one molecule and the aromatic ring of another, including other this compound molecules or aromatic residues in a protein's active site.

The strength of these interactions can be significant, sometimes reaching the strength of weak covalent bonds, and can be influenced by substituents on the aromatic rings. wpmucdn.com The chlorine atoms on this compound can modulate the quadrupole moment of the aromatic system, potentially influencing the geometry and strength of π-stacking. Computational methods can predict the preferred stacking arrangements (e.g., face-to-face, parallel-displaced, or T-shaped) and their corresponding interaction energies. Such interactions have been observed in related heterocyclic structures and play an important role in constructing supramolecular frameworks. researchgate.net

Table 2: Characteristics of π-Stacking Interactions for this compound

| Feature | Description | Relevance |

|---|---|---|

| Interacting Moiety | The electron-rich π-system of the fused aromatic and heterocyclic rings. | Fundamental for self-assembly and interaction with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |

| Interaction Types | Parallel-displaced, face-to-face (sandwich), and T-shaped (edge-to-face) geometries. | The specific geometry determines the interaction strength and its effect on molecular conformation and packing. |

| Influence of Chlorine | The electron-withdrawing chlorine atoms alter the electron distribution of the π-system, which can affect the interaction energy and preferred geometry. | Can be tuned to enhance binding affinity and selectivity. wpmucdn.com |

| Computational Probe | Quantum chemical calculations can quantify the interaction energies and identify the most stable stacking configurations. | Provides insight into crystal packing and the binding mode within a protein active site. canada.ca |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption Phenomena

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations, fluctuations, and interactions in various environments. nih.govmdpi.com

For this compound, MD simulations can reveal its dynamic behavior in solution, providing insights into its conformational flexibility. These simulations can track the rotational freedom around single bonds and the puckering of the pyrrolinone ring, identifying the most populated conformational states. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding pocket. mdpi.com

Furthermore, MD simulations are well-suited to study adsorption phenomena. diva-portal.org They can model the interaction of this compound with surfaces, such as those of biomaterials or nanoparticles. These simulations can elucidate the mechanism of adsorption, determine the binding orientation, and calculate the free energy of adsorption, providing a molecular-level understanding of surface interactions. diva-portal.org

Table 3: Application of MD Simulations to this compound

| Simulation Target | Information Gained | Potential Application |

|---|---|---|

| Dynamic Behavior in Solution | Conformational landscape, solvent accessibility, intramolecular hydrogen bonding dynamics, and flexibility of the molecule. nih.gov | Understanding bioavailability and the energetic cost of adopting a bioactive conformation. |

| Interaction with Proteins | Stability of the ligand-protein complex, identification of key interacting residues, role of water molecules in the binding site. mdpi.com | Rational drug design and optimization of binding affinity. |

| Adsorption on Surfaces | Adsorption energy, preferred orientation, and changes in molecular conformation upon adsorption. diva-portal.org | Development of drug delivery systems, functionalized materials, and biosensors. |

| Permeation through Membranes | Free energy profile of crossing a lipid bilayer, mechanism of passive diffusion. | Predicting oral bioavailability and cell permeability. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for elucidating the mechanisms of chemical reactions. sumitomo-chem.co.jprsc.org These methods allow for the detailed investigation of reaction pathways, including the characterization of transition states and intermediates, which are often difficult or impossible to observe experimentally. nih.gov

For this compound, quantum chemical calculations can be used to explore its reactivity in various chemical transformations. For example, in the synthesis of more complex derivatives, these calculations can help predict the most likely site of reaction (e.g., N-acylation, C-H activation) by analyzing the molecule's electronic structure, such as atomic charges and frontier molecular orbitals. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be identified. sumitomo-chem.co.jp This predictive power accelerates the development of new synthetic methodologies and enables the rational design of catalysts for specific transformations. nih.govnih.gov

Table 4: Insights from Quantum Chemical Calculations on Reaction Mechanisms

| Calculation Type | Information Provided | Significance |

|---|---|---|

| Geometry Optimization | Provides the equilibrium structures of reactants, intermediates, products, and transition states. | Essential for determining the potential energy surface of a reaction. |

| Frequency Calculation | Confirms minima and transition states on the potential energy surface and provides zero-point vibrational energies. | Allows for the calculation of thermodynamic properties like enthalpy and Gibbs free energy of reaction. |

| Transition State Search | Locates the highest energy point along the reaction coordinate, defining the activation energy barrier. sumitomo-chem.co.jp | Key to understanding reaction kinetics and predicting reaction rates. |

| Reaction Path Following (IRC) | Connects a transition state to its corresponding reactant and product, confirming the proposed mechanism. | Validates the calculated reaction pathway. nih.gov |

| Electronic Structure Analysis | Calculation of atomic charges, orbital energies (HOMO/LUMO), and electrostatic potential maps. | Helps to rationalize the observed reactivity and regioselectivity. |

Advanced Spectroscopic Characterization for Structural Elucidation of 5,7 Dichloroindolin 2 One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For derivatives of 5,7-dichloroindolin-2-one, NMR is crucial for confirming the substitution pattern on the aromatic ring and for characterizing modifications at the N-1 and C-3 positions of the indolin-2-one core.

The ¹H NMR spectrum of a this compound derivative is expected to show characteristic signals for the aromatic protons and the methylene (B1212753) protons at the C-3 position. The aromatic region would typically display two doublets for the H-4 and H-6 protons, with their chemical shifts influenced by the electron-withdrawing chloro substituents. The CH₂ group at the C-3 position would appear as a singlet.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C-2) is expected to resonate at a significantly downfield chemical shift. The chlorinated aromatic carbons (C-5 and C-7) would also exhibit characteristic chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Data for 1-benzyl-5-chloro-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one in DMSO-d₆

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | 176.89 |

| 3 | - | 75.20 |

| 3a | - | 137.31 |

| 4 | 7.36 – 7.32 (m) | 129.38 |

| 5 | - | 125.11 |

| 6 | 7.36 – 7.32 (m) | 125.06 |

| 7 | - | 141.43 |

| 7a | - | 129.08 |

| N-H (Indole) | 11.11 (s) | - |

| Benzyl CH₂ | 4.93 (s) | 43.23 |

| Benzyl Ar-H | 7.36 – 7.32 (m) | 127.89, 125.06, 124.99 |

| Indole (B1671886) H | 7.36 – 7.32 (m), 7.04 (d), 6.85 – 6.77 (m) | 136.48, 123.01, 121.76, 120.63, 119.99, 114.86, 112.16, 111.32 |

Data is for illustrative purposes and corresponds to a related derivative.

Two-dimensional (2D) NMR experiments are powerful techniques for establishing the connectivity between atoms in a molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbons. For this compound, an HSQC spectrum would show correlations between the H-4 proton and the C-4 carbon, the H-6 proton and the C-6 carbon, and the C-3 methylene protons and the C-3 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of a molecule and for assigning quaternary carbons. For the this compound scaffold, key HMBC correlations would be expected as shown in the table below.

Table 2: Expected Key HMBC Correlations for the this compound Core

| Proton | Expected Carbon Correlations (²JCH, ³JCH) |

|---|---|

| H-4 | C-3a, C-5, C-6, C-7a |

| H-6 | C-4, C-5, C-7, C-7a |

| H-3 | C-2, C-3a, C-4 |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for probing the electronic environment of nitrogen atoms within a molecule. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, these experiments are less sensitive than ¹H or ¹³C NMR. However, techniques like HMBC can be used to indirectly detect ¹⁵N chemical shifts.

For this compound, the ¹⁵N chemical shift of the amide nitrogen would provide insight into the electronic effects of the chloro substituents on the aromatic ring and any substituents at the N-1 position. Studies on substituted indoles have shown that ¹⁵N chemical shifts are sensitive to substituent effects at various positions on the indole ring.

For derivatives of this compound that are substituted at the C-3 position with two different groups, a chiral center is created. NMR techniques are instrumental in determining the relative and absolute stereochemistry of these molecules.

One common technique is the Nuclear Overhauser Effect (NOE) experiment (e.g., NOESY or ROESY), which detects protons that are close in space. By observing NOE correlations between specific protons, the relative stereochemistry of substituents can be determined. For example, an NOE between a proton on a C-3 substituent and the H-4 aromatic proton would indicate that these groups are on the same face of the molecule. The magnitude of three-bond proton-proton coupling constants (³JHH) can also provide information about dihedral angles and thus stereochemistry.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound, which is a critical piece of information for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₈H₅Cl₂NO.

Table 3: Theoretical Exact Mass of this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

|---|

An HRMS measurement that matches this calculated exact mass would provide strong evidence for the molecular formula of this compound.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. While specific fragmentation data for this compound is not extensively documented in the available literature, the fragmentation behavior can be predicted based on the principles of mass spectrometry and the known fragmentation of related heterocyclic and halogenated compounds.

Upon electron impact ionization, the this compound molecule would form a molecular ion peak (M+). The presence of two chlorine atoms would be indicated by the characteristic isotopic pattern of the molecular ion peak, with M+2 and M+4 peaks corresponding to the natural abundance of the ³⁷Cl isotope.

Key fragmentation pathways for the indolin-2-one core likely involve the cleavage of the amide bond and subsequent rearrangements. The loss of carbon monoxide (CO) from the lactam ring is a common fragmentation pathway for such structures, leading to a significant fragment ion. Further fragmentation could involve the sequential loss of the chlorine atoms and cleavage of the aromatic ring. The stability of the resulting fragments, such as the formation of stable aromatic cations, will govern the observed fragmentation pattern. The analysis of these fragmentation patterns provides invaluable information for confirming the molecular structure and identifying unknown derivatives.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Postulated Structure/Loss |

| [M]+ | 201/203/205 | Molecular ion |

| [M-CO]+ | 173/175/177 | Loss of carbon monoxide |

| [M-Cl]+ | 166/168 | Loss of a chlorine atom |

| [M-CO-Cl]+ | 138/140 | Loss of CO and a chlorine atom |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed view of the functional groups and bonding arrangements within a molecule.

Functional Group Identification and Vibrational Mode Assignments

The IR and Raman spectra of this compound and its derivatives are characterized by distinct vibrational modes associated with their constituent functional groups. The lactam moiety gives rise to a strong carbonyl (C=O) stretching vibration, typically observed in the region of 1700-1750 cm⁻¹ in the IR spectrum. The N-H stretching vibration of the amide group is expected to appear as a broad band around 3200-3400 cm⁻¹.

The aromatic ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring, with two chlorine atoms, will influence the positions and intensities of these bands. The C-Cl stretching vibrations are typically found in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Cl stretching modes are often strong in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | 3200-3400 |

| Aromatic C-H | Stretching | >3000 |

| Amide C=O | Stretching | 1700-1750 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1200-1350 |

| C-Cl | Stretching | 600-800 |

Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy is also a powerful tool for studying the conformational landscape and intermolecular interactions of molecules. In the solid state, intermolecular hydrogen bonding involving the N-H and C=O groups of the lactam ring can significantly influence the vibrational frequencies. These interactions typically lead to a red-shift (lower frequency) of the N-H and C=O stretching bands compared to the gas phase or dilute solutions. The extent of this shift can provide insights into the strength and nature of the hydrogen bonds.

In solution, the solvent polarity can affect the conformational equilibrium and the vibrational frequencies. By analyzing the changes in the spectra as a function of solvent, it is possible to deduce information about solute-solvent interactions.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Table 3: Expected Crystallographic Parameters for a Halogenated Indolin-2-one Derivative

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Bond Lengths (Å) | C=O (~1.23), C-N (~1.38), C-Cl (~1.74) |

| Key Bond Angles (°) | C-N-C (~125), O=C-N (~125) |

| Intermolecular Interactions | N-H···O hydrogen bonds, Halogen bonds, π-π stacking |

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence)

UV-Visible absorption and fluorescence spectroscopy probe the electronic transitions within a molecule and are sensitive to the nature of the chromophore and the presence of substituents. The indole ring system is the primary chromophore in this compound.

The UV-Vis absorption spectrum of indolin-2-one derivatives typically shows two main absorption bands. nist.gov The more intense band at shorter wavelengths (around 250 nm) is attributed to the π → π* transition of the benzene ring, while the weaker band at longer wavelengths (around 290 nm) is associated with the π → π* transition of the pyrrole (B145914) part of the indole system. The presence of the electron-withdrawing chlorine atoms on the benzene ring is expected to cause a slight bathochromic (red) shift of these absorption bands.

Fluorescence spectroscopy provides information about the excited state of the molecule. Indole and its derivatives are known to be fluorescent. core.ac.ukresearchgate.netnih.gov Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence emission. The position and intensity of the emission maximum are sensitive to the solvent polarity. In polar solvents, a Stokes shift (the difference between the absorption and emission maxima) is typically observed due to solvent relaxation around the excited state dipole moment. The presence of heavy atoms like chlorine can sometimes lead to quenching of fluorescence due to enhanced intersystem crossing to the triplet state. A detailed study of the photophysical properties would provide valuable information on the electronic structure and dynamics of the excited states of these molecules.

Table 4: Expected Electronic Transition Data for this compound

| Spectroscopy | Parameter | Expected Range | Notes |

| UV-Vis Absorption | λmax 1 | ~250-260 nm | π → π* (Benzene) |

| λmax 2 | ~290-300 nm | π → π* (Pyrrole) | |

| Fluorescence Emission | λem | >320 nm | Solvent dependent |

Reaction Mechanisms and Chemical Reactivity of 5,7 Dichloroindolin 2 One

Mechanistic Pathways for Nucleophilic and Electrophilic Transformations on the Indolin-2-one Core

The indolin-2-one core possesses both nucleophilic and electrophilic characteristics. The pyrrole (B145914) ring portion of the indole (B1671886) structure is inherently electron-rich, making it more susceptible to electrophilic substitution compared to the fused benzene (B151609) ring researchgate.net. However, the presence of the carbonyl group and the electron-withdrawing chlorine atoms on the benzene ring significantly modifies this reactivity.

Nucleophilic Reactivity: The primary sites of nucleophilicity are the nitrogen atom of the lactam and the C3 carbon via its enolate form.

N-Nucleophilicity: The lactam nitrogen has a lone pair of electrons, but its nucleophilicity is reduced due to resonance with the adjacent carbonyl group. Nevertheless, under basic conditions, the N-H proton can be abstracted to form a highly nucleophilic amide anion, which can readily participate in nucleophilic substitution reactions researchgate.net.

C3-Nucleophilicity (Enolate Formation): The protons on the C3 methylene (B1212753) group are acidic due to their position alpha to the carbonyl group. Treatment with a base results in deprotonation and the formation of an enolate intermediate. This enolate is a key nucleophilic species in many reactions, such as alkylations and aldol-type condensations, allowing for the introduction of substituents at the C3 position.

Electrophilic Reactivity: The primary sites of electrophilicity are the carbonyl carbon and the benzene ring.

Carbonyl Electrophilicity: The C2 carbonyl carbon is electrophilic and can be attacked by strong nucleophiles, although this is less common than reactions involving the C3 position.

Aromatic Ring Electrophilicity: The benzene ring can undergo electrophilic aromatic substitution. However, the two electron-withdrawing chlorine atoms decrease the electron density of the ring, deactivating it towards electrophilic attack. Any substitution would be directed by the combined influence of the chloro and lactam substituents. Due to the delocalization of the nitrogen's lone pair into the ring, the lactam portion is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors. This leads to complex regiochemical outcomes.

Addition and Elimination Reactions Involving 5,7-Dichloroindolin-2-one Precursors and Derivatives

Addition and elimination sequences are fundamental to the functionalization of the this compound scaffold, particularly at the C3 position. A prominent example is the Knoevenagel condensation, a reaction that introduces a wide variety of substituents.

This reaction typically involves the base-catalyzed addition of the C3-enolate of this compound to an aldehyde or ketone. The resulting aldol-type adduct then undergoes dehydration (elimination of water) to yield a 3-ylidene derivative. This method is widely used to synthesize precursors for biologically active molecules, such as tyrosine kinase inhibitors acs.orgnih.gov. The synthesis of various 3-substituted indolin-2-ones often proceeds through the condensation of an appropriate indolin-2-one with different amines, followed by a Knoevenagel condensation to yield the final products nih.gov.

Another relevant pathway involves the synthesis of the indole core itself from precursors like 2-alkenylanilines. This process can utilize an oxidation-intramolecular cyclization-elimination sequence, where an epoxide intermediate is formed, followed by an acid-catalyzed intramolecular nucleophilic attack by the aniline (B41778) nitrogen and subsequent elimination of water to form the indole derivative mdpi.com. Precursors such as 4,7-dichloroisatin can be used in base-catalyzed aldol additions with ketones like 4-methoxyacetophenone to create 3-hydroxy-3-substituted indolin-2-one derivatives acs.org.

Radical Reactions and Their Application in Indolin-2-one Synthesis

Free radical reactions offer an alternative pathway for the synthesis and functionalization of indolin-2-one derivatives. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps wikipedia.orgyoutube.com.

Initiation: The reaction begins with the formation of a radical species, often by the homolytic cleavage of a weak bond using UV light (hv), heat, or a chemical initiator like a peroxide youtube.comyoutube.com. For halogenation, a halogen molecule (e.g., Br₂) can be cleaved into two halogen radicals (2 Br•).

Propagation: A radical abstracts an atom (typically hydrogen) from the substrate to form a new radical, which then reacts further to create the product and regenerate a radical, continuing the chain youtube.comucr.edu. For instance, an indol-2-yl radical can be generated and subsequently added to various radical acceptors to produce 2-substituted indoles researchgate.net.

Termination: The reaction chain is terminated when two radical species combine youtube.com.

While less common than ionic pathways for this specific scaffold, radical mechanisms can be employed for specific transformations. For example, regiospecific bromination of certain substituted indoles can be controlled to occur via either an electrophilic or a free radical process by modifying substituents and protecting groups researchgate.net. The use of reagents like N-bromosuccinimide (NBS) is characteristic of allylic and benzylic brominations that proceed through a radical mechanism youtube.com.

Metal-Catalyzed Reaction Mechanisms for Functionalization of Halogenated Indolin-2-ones

The two chlorine atoms on the aromatic ring of this compound are ideal handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds rsc.org. Palladium-catalyzed reactions are particularly prevalent in this area libretexts.orglibretexts.org.

The general catalytic cycle for many of these reactions (e.g., Suzuki, Stille, Negishi) involves three key steps libretexts.orgyoutube.com:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-chlorine bond of the indolin-2-one, forming a palladium(II) intermediate.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

A significant challenge with a dichloro-substituted substrate is achieving site-selectivity. The reactivity of the C5-Cl versus the C7-Cl bond can be influenced by steric and electronic factors. Judicious choice of catalyst, ligands, and reaction conditions is crucial to control which chlorine atom reacts nih.gov. For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to reverse the conventional site-selectivity in the cross-coupling of other dichloroheteroarenes, demonstrating that selectivity can be ligand-controlled nih.gov.

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OH)₂) | Pd(OAc)₂, Pd(PPh₃)₄ / SPhos, XPhos | C-C (Aryl-Aryl) |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(OAc)₂ / P(o-tol)₃ | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / BINAP, Xantphos | C-N (Aryl-Amine) |

Influence of Reaction Intermediates (e.g., carbocations, enolates) on Reaction Outcomes

The outcome of reactions involving this compound is heavily dependent on the nature of the transient intermediates formed during the reaction.

Enolates: As previously mentioned, the enolate formed by deprotonation at the C3 position is a critical nucleophilic intermediate. Its structure and stability dictate the regioselectivity and stereoselectivity of subsequent reactions. The negative charge of the enolate is delocalized onto the oxygen atom of the carbonyl group, creating a soft nucleophile that readily attacks electrophiles. The geometry of the enolate and the steric hindrance around the reaction center influence the stereochemical outcome of C3-substitutions.

Carbocations: Carbocation intermediates can be formed during electrophilic substitution on the aromatic ring. An electrophile attacks the π-system of the ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The stability of this intermediate determines the position of the attack. However, the deactivating nature of the two chlorine atoms makes the formation of this intermediate less favorable than in unsubstituted indolin-2-one. Carbocations may also feature in addition reactions to derivatives, such as the acid-catalyzed dehydration of a 3-hydroxy-3-substituted indolin-2-one, where protonation of the hydroxyl group leads to its departure as water and the formation of a stabilized carbocation intermediate prior to elimination.

In some organocatalyzed aldol reactions, cyclic intermediates such as imidazolidinones have been detected and can influence both the reaction rate and the enantioselectivity of the final product researchgate.net.

Impact of Tautomeric Forms on Reactivity Profiles

This compound can exist in two tautomeric forms: the keto (lactam) form and the enol (lactim) form. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton tgc.ac.in.

Keto (Lactam) Form: This is the predominant and more stable tautomer. Its reactivity is characterized by the acidic protons at the N1 and C3 positions and the electrophilic carbonyl carbon at C2.

Enol (Lactim) Form (5,7-dichloro-2-hydroxyindole): This tautomer is generally present in much lower concentrations at equilibrium. Its formation involves the migration of the N-H proton to the carbonyl oxygen. This form is structurally a substituted indole, possessing a fully aromatic pyrrole ring.

The two tautomers exhibit distinct reactivity profiles. The keto form undergoes reactions typical of amides and ketones, such as N-alkylation and C3-functionalization via its enolate. In contrast, the enol form behaves like a phenol and an electron-rich indole. The hydroxyl group is nucleophilic and can be O-alkylated or acylated. The aromatic pyrrole ring of the enol tautomer is highly activated towards electrophilic substitution, primarily at the C3 position. Although the enol form is the minor component, its higher reactivity can sometimes dominate the reaction pathway, a phenomenon known as the Curtin-Hammett principle. The tautomeric equilibrium can be influenced by factors such as solvent polarity and pH tgc.ac.inbeilstein-journals.org.

Structure Activity Relationship Sar Studies of 5,7 Dichloroindolin 2 One Analogues

Methodological Frameworks for SAR Analysis

The elucidation of SAR for 5,7-dichloroindolin-2-one analogues is facilitated by a combination of computational and experimental techniques. These frameworks allow for the rational design of novel compounds with enhanced therapeutic potential.

In the absence of a high-resolution structure of the biological target, ligand-based drug design (LBDD) methods are particularly valuable. fiveable.me This approach leverages the information from a set of known active molecules to develop a model, or pharmacophore, that defines the key structural features required for biological activity. fiveable.menih.gov The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities. nih.govtemple.edu

Quantitative Structure-Activity Relationship (QSAR) is a prominent LBDD method that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By analyzing physicochemical properties and structural descriptors, QSAR models can predict the activity of novel, unsynthesized compounds. nih.gov These models can be 2D, considering topological features, or 3D, incorporating the spatial arrangement of atoms. nih.gov The development of a robust QSAR model involves several key steps:

Selection of a training set of molecules with known activities.

Calculation of molecular descriptors (e.g., electronic, steric, hydrophobic).

Generation of a mathematical equation correlating descriptors with activity.

Rigorous validation of the model using internal and external test sets to ensure its predictive power. fiveable.me

Computational chemistry provides powerful tools to visualize and analyze the interactions between ligands and their target receptors at a molecular level. Molecular docking is a key technique used to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.gov This method helps to rationalize the observed biological activities based on the specific structural interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, formed between the ligand and the receptor. nih.govmdpi.com

For instance, docking studies can reveal how a specific substituent on the indolin-2-one ring either enhances or diminishes binding by forming favorable or unfavorable contacts with amino acid residues in the target's binding pocket. mdpi.commdpi.com Furthermore, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding event. nih.gov These computational insights are invaluable for understanding the structural basis of activity and guiding the design of new analogues with improved binding characteristics.

Systematic Investigation of Halogenation Effects on Biological and Chemical Properties

Halogen atoms, particularly chlorine, are integral to the this compound scaffold and play a significant role in modulating its properties. Halogenation is a common strategy in drug design to enhance biological activity, improve metabolic stability, and modulate physicochemical properties like lipophilicity. nih.govresearchgate.net

The introduction of halogens can profoundly influence a molecule's electronic and conformational properties. nih.gov The type of halogen and its position on the aromatic ring are critical factors. Studies on various molecular scaffolds have shown that halogen substitution can significantly impact potency. For instance, replacing a methoxy (B1213986) group with a chlorine atom has been shown to increase the inhibitory capacity of certain compounds. mdpi.com In the context of indolin-2-one derivatives, the presence of chlorine atoms on an attached pyrrole (B145914) ring was found to be essential for potent antitumor activity and reduced cardiotoxicity. mdpi.com The effect is also dependent on the specific halogen; in some cases, bromo-substituted analogues show a different antimicrobial profile compared to their chlorinated counterparts. nih.gov This is partly because halogens increase hydrophobicity, which can facilitate transport across biological membranes and improve binding in hydrophobic pockets of target proteins. researchgate.net

| Compound Class | Halogen Modification | Observed Effect on Biological/Chemical Property | Reference |

|---|---|---|---|

| Indolin-2-one with Pyrrole Moiety | Addition of Chlorine | Crucial for good antitumor activity and low cardiotoxicity. | mdpi.com |

| Arvanil Analogue | Replacement of Methoxy with Chlorine | Increased capability to inhibit FAAH. | mdpi.com |